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Compound of Interest

1-(4-Chlorophenyl)-3-
Compound Name:
cyanoguanidine

Cat. No.: B122757

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)-3-cyanoguanidine is a key chemical intermediate and a known impurity in
the synthesis of the antimalarial drug Proguanil.[1][2] Identified as Proguanil Related
Compound E by the United States Pharmacopeia (USP), its characterization is crucial for
quality control and regulatory compliance in pharmaceutical manufacturing.[2][3] This
document provides a comprehensive overview of the available spectral data for 1-(4-
Chlorophenyl)-3-cyanoguanidine (CAS No. 1482-62-8), including Nuclear Magnetic
Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with
detailed experimental protocols.

Chemical Structure and Properties:

IUPAC Name: 2-(4-chlorophenyl)-1-cyanoguanidine[4]

Synonyms: Proguanil Related Compound E, p-Chlorophenyldicyandiamide[3][5]

Molecular Formula: CsH7CINa[4]

Molecular Weight: 194.62 g/mol [4]
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Spectral Data Summary

The following tables summarize the spectral data for 1-(4-Chlorophenyl)-3-cyanoguanidine.

While this compound is available as a certified reference material, complete spectral data sets

are not always publicly disseminated.[6] The information presented is compiled from available

sources and analogous compounds.

Table 1: NMR Spectral Data

Chemical Shift ()

Nucleus Solvent Assignment
ppm
Data not publicly Aromatic protons,
1H NMR DMSO-ds _ _
available Amine protons
) Aromatic carbons,
Data not publicly o
13C NMR DMSO-ds ] Guanidine carbon,
available
Cyano carbon
Data reported in Guanidine and cyano
15N NMR DMSO-ds

literature[7]

nitrogens

Note: A study by Cunningham and Wan (1996) in Magnetic Resonance in Chemistry reported
the >N NMR data for this compound.[7]

Table 2: IR Spectral Data

Wavenumber (cm~?)

Assignment

Expected Appearance

~3400-3200 N-H stretching Broad to medium peaks

~2210 C=N stretching (cyano group) Sharp, strong peak

~1650 C=N stretching (guanidine) Strong peak

~1600-1475 C=C stretching (aromatic ring) Multiple sharp peaks

830 C-H out-of-PIane b-ending Strong peak
(para-substituted ring)

~750 C-Cl stretching Medium to strong peak
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Note: The specific peak values are based on characteristic vibrational frequencies for the
functional groups present in the molecule. For a related compound, N-[(1R)-1-(4-
chlorophenyl)ethyl]-cyanamide, the N-H and C=N stretching vibrations were observed at 3193
cm~!and 2218 cm~1, respectively.[8]

Table 3: Mass Spectrometry Data

Technique m/z Assignment

[M]*" / [M+H]* (Molecular ion
~194/196 peak with isotopic pattern for
Cl)

Electron Impact (EI) or

Electrospray (ESI)

Data not publicly available Fragmentation pattern

Note: The molecular ion peak is expected to show a characteristic 3:1 ratio for the 3>Cl and 3’Cl
isotopes.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectral data for 1-(4-Chlorophenyl)-3-
cyanoguanidine are not publicly available. However, the following methodologies, adapted
from the analysis of structurally similar compounds, serve as a reliable guide.[8]

NMR Spectroscopy:
e Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

o Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.7 mL of
deuterated dimethyl sulfoxide (DMSO-ds).

» 'H NMR Acquisition: Standard proton spectra are acquired with a sufficient number of scans
to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: Proton-decoupled carbon spectra are acquired. A sufficient number of
scans and a relaxation delay are used to ensure quantitative accuracy of all carbon signals.

Infrared (IR) Spectroscopy:
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e Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

o Sample Preparation: The solid sample is analyzed using either the KBr pellet technique or an
Attenuated Total Reflectance (ATR) accessory.

o KBr Pellet: A small amount of the sample is ground with dry potassium bromide (KBr) and
pressed into a thin, transparent disk.

o ATR: A small amount of the solid sample is placed directly onto the ATR crystal.
o Data Acquisition: The spectrum is typically recorded from 4000 cm~1* to 400 cm~1.
Mass Spectrometry (MS):

e Instrumentation: A mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or a
single quadrupole instrument, with an electrospray ionization (ESI) or electron impact (El)

source.

o Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or
acetonitrile) at a low concentration (e.g., 1 pg/mL).

o Data Acquisition: For ESI, the sample solution is infused directly into the source. For El, a
direct insertion probe may be used. The mass spectrum is acquired over a suitable m/z
range (e.g., 50-500).

Logical Relationships and Synthesis Workflow

1-(4-Chlorophenyl)-3-cyanoguanidine is a critical compound in the synthesis of Proguanil. It
can be both a precursor and an impurity, arising from the reaction of 4-chloroaniline with
dicyandiamide.
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Caption: Synthetic pathway showing the formation of 1-(4-Chlorophenyl)-3-cyanoguanidine.

Conclusion

The spectral characterization of 1-(4-Chlorophenyl)-3-cyanoguanidine is essential for
ensuring the quality and purity of the antimalarial drug Proguanil. While complete, publicly
available datasets are scarce, the information provided in this guide, based on its status as a
pharmaceutical reference standard and data from analogous compounds, offers a robust
framework for its identification and analysis. Researchers are encouraged to acquire spectral
data on their own certified reference materials for definitive characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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